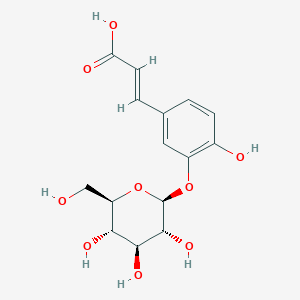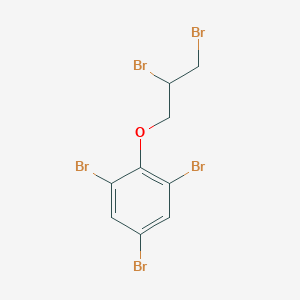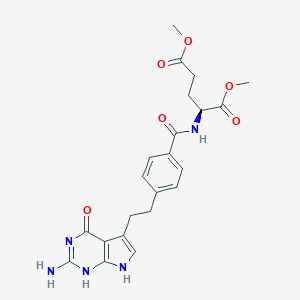
Pemetrexed-methylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxyspergualin (15-deoxyspergualin or 15-DSG) is a chemical substance derived from the culture medium of Streptomyces. It serves as an immunosuppressive agent, primarily used to prevent transplant rejection. Its application spans various fields, including immunology, medicine, and industry .
Wissenschaftliche Forschungsanwendungen
Deoxyspergualin finds applications in several scientific domains:
Immunology: As an immunosuppressant, it helps prevent rejection in organ transplantation.
Medicine: It has potential therapeutic applications in autoimmune diseases and inflammatory conditions.
Industry: Deoxyspergualin’s unique properties may inspire novel drug development and industrial applications.
Wirkmechanismus
The precise mechanism by which Deoxyspergualin exerts its effects involves molecular targets and signaling pathways. Unfortunately, detailed studies are scarce. Researchers believe it modulates immune responses by interfering with T-cell activation and cytokine production.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Pemetrexed Methyl Ester inhibits three enzymes involved in folate metabolism and purine and pyrimidine synthesis . These enzymes are thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . The interactions between Pemetrexed Methyl Ester and these enzymes disrupt folate-dependent metabolic processes essential for cell growth and replication .
Cellular Effects
Pemetrexed Methyl Ester has a substantial impact on various types of cells and cellular processes . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . A substantial part of the patient population experiences dose-limiting or even treatment-limiting toxicities, including mucositis, skin problems, fatigue, renal toxicity, and neutropenia .
Molecular Mechanism
The molecular mechanism of Pemetrexed Methyl Ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enters cells via the reduced folate carrier, with transport kinetics similar to those of methotrexate, and binds to folate receptor-α with a very high affinity .
Temporal Effects in Laboratory Settings
The effects of Pemetrexed Methyl Ester change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Pemetrexed Methyl Ester vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Pemetrexed Methyl Ester is involved in several metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Pemetrexed Methyl Ester is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Pemetrexed Methyl Ester and any effects on its activity or function are crucial for understanding its biochemical properties . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Deoxyspergualin can be synthesized through several routes, but its primary industrial production method involves isolation from Streptomyces bacterial cultures. Unfortunately, specific synthetic pathways and reaction conditions are not widely documented in the public domain.
Analyse Chemischer Reaktionen
Deoxyspergualin likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on these reactions and the associated reagents and conditions remains limited. Researchers have yet to elucidate the major products formed during these transformations.
Vergleich Mit ähnlichen Verbindungen
While Deoxyspergualin stands out for its immunosuppressive properties, similar compounds include cyclosporine, tacrolimus, and mycophenolate mofetil. Deoxyspergualin’s unique characteristics set it apart from these counterparts.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pemetrexed Methyl Ester involves multiple steps, including protection, alkylation, deprotection, and coupling reactions.", "Starting Materials": [ "2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenyl)amino] pyrido[2,3-d]pyrimidine", "Methyl iodide", "Triethylamine", "Tetrahydrofuran", "N,N-Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Diethyl ether", "Water" ], "Reaction": [ "Protection of the amino groups using a mixture of tetrahydrofuran and N,N-dimethylformamide with hydrochloric acid", "Alkylation of the protected compound using methyl iodide and triethylamine in tetrahydrofuran", "Deprotection of the amino groups using a mixture of hydrochloric acid and water", "Coupling of the deprotected compound with methyl 4,4,4-trifluoro-3-oxobutanoate using sodium bicarbonate in diethyl ether", "Reduction of the resulting intermediate with sodium borohydride in methanol", "Purification of the crude product using chromatography" ] } | |
CAS-Nummer |
155405-81-5 |
Molekularformel |
C22H25N5O6 |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m1/s1 |
InChI-Schlüssel |
WWYZIXUUERDREV-OAHLLOKOSA-N |
Isomerische SMILES |
COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Kanonische SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Synonyme |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Ester; |
Herkunft des Produkts |
United States |
Q & A
Q1: What is the significance of the crystal form of Pemetrexed Methyl Ester p-toluenesulfanate in the context of Pemetrexed Disodium production?
A1: Pemetrexed Disodium, a known folic acid inhibitor used in cancer treatment, is synthesized using Pemetrexed Methyl Ester as a key intermediate. The research paper [] highlights the discovery of a stable crystal form of Pemetrexed Methyl Ester p-toluenesulfanate. This is significant because:
- Improved Purity: The stable crystal form leads to Pemetrexed Methyl Ester with higher purity. []
- Simplified Extraction: The crystallization process likely simplifies the extraction of Pemetrexed Methyl Ester. []
- Enhanced Downstream Production: Ultimately, the improved purity and streamlined production of the intermediate positively impact the quality and efficiency of Pemetrexed Disodium manufacturing. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




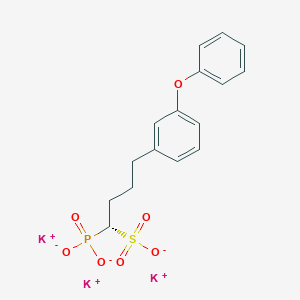
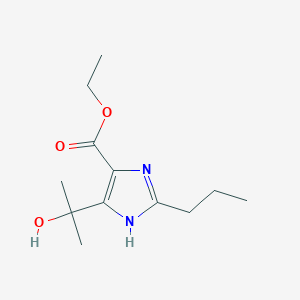
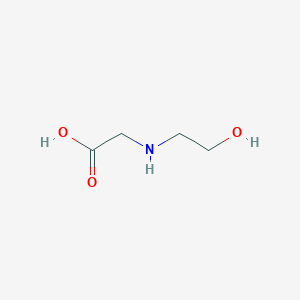
![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)
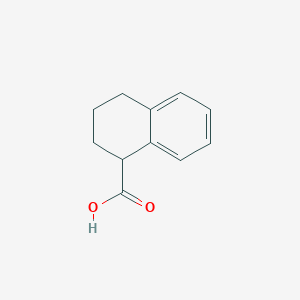
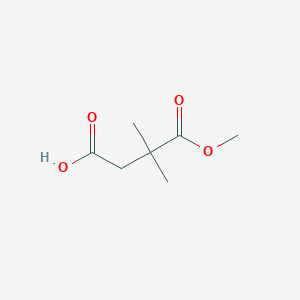
![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)

